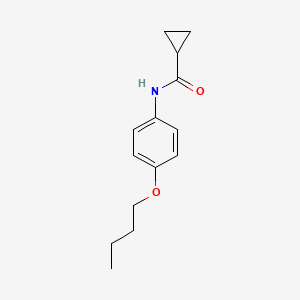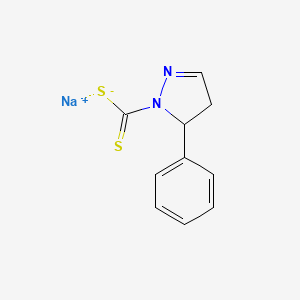![molecular formula C16H16N2O2S B4938076 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4938076.png)
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer.
Mecanismo De Acción
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one blocks the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have a number of biochemical and physiological effects, including the inhibition of BTK phosphorylation, the downregulation of anti-apoptotic proteins, and the upregulation of pro-apoptotic proteins. 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one for lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is also relatively easy to synthesize and purify, which makes it a convenient tool for studying BTK signaling pathways. However, one limitation of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, including the investigation of its efficacy in combination with other cancer treatments, the development of more potent and selective BTK inhibitors, and the exploration of its potential use in other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the preparation of the starting materials, the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core, and the introduction of the methyl and methoxy groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-8-7-11(5-6-12(8)20-4)14-17-15(19)13-9(2)10(3)21-16(13)18-14/h5-7H,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIXQTHJPYYYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(C(=C(S3)C)C)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)



![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4938088.png)
![1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate](/img/structure/B4938092.png)
